molecular formula C24H27N5O3 B2449981 N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286699-70-4

N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2449981
M. Wt: 433.512
InChI Key: WNTXBWAKBPXGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AMPP and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has highlighted the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were studied for their self-assembly processes influenced by hydrogen bonding and exhibited significant antioxidant activity. The study provides insights into the structural aspects and potential applications of such complexes in designing molecules with desirable antioxidant properties (Chkirate et al., 2019).

Antimicrobial Evaluation

Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, assessing their antimicrobial and hemolytic activities. This research contributes to the understanding of the pharmacological activities of acetamide derivatives, demonstrating their potential as antimicrobial agents with variable efficacy against selected microbial species (Gul et al., 2017).

Neuroprotective Effects

The neuroprotective effects of novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety against oxidative stress were evaluated, with certain compounds showing significant effects. This research highlights the therapeutic potential of these derivatives in neuroprotection and their mechanism of action (Sameem et al., 2017).

Src Kinase Inhibitory and Anticancer Activities

A study on thiazolyl N-benzyl-substituted acetamide derivatives explored their Src kinase inhibitory and anticancer activities. These derivatives showed promise as anticancer agents, with specific compounds exhibiting significant inhibition of cell proliferation in cancer cell lines. The research underscores the potential of these derivatives in cancer treatment strategies (Fallah-Tafti et al., 2011).

Synthesis and Structural Analysis

Research on the unexpected synthesis of novel 2-pyrone derivatives, including structural analysis and theoretical studies, provides insights into the synthesis process and potential applications of these derivatives in various scientific fields (Sebhaoui et al., 2020).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-5-3-4-6-21(17)22-15-29(27-24(22)28-11-13-32-14-12-28)16-23(31)26-20-9-7-19(8-10-20)25-18(2)30/h3-10,15H,11-14,16H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTXBWAKBPXGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

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